molecular formula C24H19N3O5 B14978117 Methyl 4-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate

Methyl 4-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B14978117
M. Wt: 429.4 g/mol
InChI Key: QNTRVMRUCXEHPA-UHFFFAOYSA-N
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Description

METHYL 4-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The phenoxyacetamido linkage is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts like palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

METHYL 4-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to its combination of the oxadiazole ring and the phenoxyacetamido linkage. This structure provides specific chemical properties, such as hydrogen bond acceptor capabilities and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

methyl 4-[[2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C24H19N3O5/c1-30-24(29)18-7-11-19(12-8-18)25-21(28)15-31-20-13-9-17(10-14-20)23-26-22(27-32-23)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,28)

InChI Key

QNTRVMRUCXEHPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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